molecular formula C30H21N5Na2O8S2 B12733422 Disodium 7-(benzoylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate CAS No. 5873-24-5

Disodium 7-(benzoylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate

Cat. No.: B12733422
CAS No.: 5873-24-5
M. Wt: 689.6 g/mol
InChI Key: IYMCOVNZPOGMGS-UHFFFAOYSA-L
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Description

Disodium 7-(benzoylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 7-(benzoylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate involves multiple steps:

    Diazotization: The process begins with the diazotization of 4-aminonaphthalene-1-sulfonic acid.

    Coupling Reaction: The diazonium salt formed is then coupled with 2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate under controlled pH conditions to form the azo compound.

    Benzoylation: The final step involves the benzoylation of the amino group to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions can occur at the azo groups, leading to the formation of amines.

    Substitution: The sulfonate groups can participate in substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Sulfuric acid, sodium hydroxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Disodium 7-(benzoylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.

    Industry: Widely used as a dye in textiles, paper, and leather industries.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The molecular targets include enzymes and proteins that interact with the azo groups, leading to changes in their activity. The pathways involved often include redox reactions and substitution mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 7-amino-3-((2,5-dimethyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate
  • Trisodium 4-hydroxy-7-((5-hydroxy-7-sulphonatophenyl)azo)naphthalene-2-sulphonate

Uniqueness

Disodium 7-(benzoylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is unique due to its specific benzoylamino group, which imparts distinct chemical properties and enhances its stability and solubility compared to similar compounds .

Properties

CAS No.

5873-24-5

Molecular Formula

C30H21N5Na2O8S2

Molecular Weight

689.6 g/mol

IUPAC Name

disodium;7-benzamido-4-hydroxy-3-[[2-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C30H23N5O8S2.2Na/c1-18-15-23(33-32-21-7-11-24(12-8-21)44(38,39)40)10-14-26(18)34-35-28-27(45(41,42)43)17-20-16-22(9-13-25(20)29(28)36)31-30(37)19-5-3-2-4-6-19;;/h2-17,36H,1H3,(H,31,37)(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2

InChI Key

IYMCOVNZPOGMGS-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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